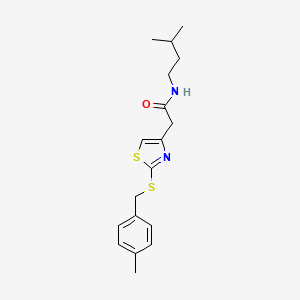

N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-methylbutyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2OS2/c1-13(2)8-9-19-17(21)10-16-12-23-18(20-16)22-11-15-6-4-14(3)5-7-15/h4-7,12-13H,8-11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLJLFVVOMUDGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the 4-Methylbenzylthio Group: The 4-methylbenzylthio group can be introduced via nucleophilic substitution reactions, where a suitable thiazole derivative reacts with 4-methylbenzyl chloride in the presence of a base.

Attachment of the Isopentyl Group: The isopentyl group can be introduced through alkylation reactions, where the thiazole derivative reacts with isopentyl bromide in the presence of a base.

Formation of the Acetamide Group: The acetamide group can be introduced through acylation reactions, where the thiazole derivative reacts with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thioethers or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles or electrophiles.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thioethers or amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

Medicine: The compound has been investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.

Industry: The compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in various biological processes.

Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

The following analysis compares N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide with structurally related compounds from the literature, focusing on synthesis, physicochemical properties, and biological relevance.

Structural and Functional Group Comparisons

Key Observations :

- Thiazole vs. Triazinoindole Cores: The target compound’s thiazole ring is smaller and less aromatic than triazinoindole-based analogs (e.g., compounds 25, 26), which may reduce steric hindrance and alter binding affinities in biological systems .

- Substituent Effects: The 4-methylbenzylthio group in the target compound contrasts with nitroaryl or bromophenyl groups in analogs (e.g., compound 40, 26).

- Chain Flexibility : The isopentyl chain introduces branched aliphatic character, differing from linear alkyl or aryl-alkyl chains in analogs like compound 40. Branched chains may enhance metabolic stability compared to straight-chain analogs .

Comparison :

- The target compound likely follows analogous thioether/amide coupling steps. However, the isopentyl group may require specialized reagents (e.g., isopentylamine) or protection strategies to avoid steric interference during synthesis.

Physicochemical Properties

| Property | N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide (Predicted) | N-(4-Phenyl-2-thiazolyl)acetamide (Reported) | Compound 40 (Reported) |

|---|---|---|---|

| Molecular Weight | ~415 g/mol | 233 g/mol | 476 g/mol |

| logP (Lipophilicity) | ~3.8 (estimated) | 2.1 | 4.5 |

| Solubility | Low (branched alkyl chain) | Moderate | Low |

| Melting Point | Not reported | 160–162°C | Not reported |

Notes:

- The target’s higher logP (predicted) suggests greater membrane permeability than N-(4-phenyl-2-thiazolyl)acetamide but may limit aqueous solubility .

Biological Activity

N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and possible therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is , with a molecular weight of 348.5 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole derivatives, such as N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, exhibit significant anticancer properties. For instance, research on similar thiazole-(benz)azole derivatives indicated promising anticancer activity against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The compounds were evaluated using MTT assays, DNA synthesis analysis, and caspase-3 activation assays, revealing their potential to induce apoptosis in cancer cells .

Acetylcholinesterase Inhibition

Another notable biological activity of thiazole derivatives is their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds similar to N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide have shown significant AChE inhibitory activity in vitro. For example, a study reported that certain thiazole-containing compounds exhibited IC50 values as low as 2.7 µM, indicating strong potential for therapeutic use in treating cognitive decline associated with Alzheimer's disease .

The mechanisms underlying the biological activities of N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide are primarily attributed to its structural features:

- Thiazole Ring : The thiazole moiety is crucial for the interaction with biological targets, enhancing the compound's affinity for enzymes like AChE and various receptors involved in cancer pathways.

- Substituents : The presence of the 4-methylbenzyl thio group may contribute to increased lipophilicity and bioavailability, facilitating better penetration into cells and enhancing biological efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives:

Q & A

Q. What are the optimized synthetic routes for N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer: The synthesis typically involves multi-step reactions, starting with thiazole ring formation followed by functionalization. Key steps include:

- Thioether linkage formation: Reacting 4-methylbenzyl mercaptan with a brominated thiazole intermediate under basic conditions (e.g., NaH in DMF) at 60–80°C .

- Acetamide coupling: Using HATU or EDCI as coupling agents for amide bond formation between the thiazole intermediate and isopentylamine, monitored via TLC (silica gel, ethyl acetate/hexane) .

- Solvent selection: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency. Temperature control (±2°C) and inert atmospheres (N₂/Ar) minimize side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., thioether linkage at C2 of thiazole, isopentyl group integration) .

- High-Performance Liquid Chromatography (HPLC): Purity >95% is achieved using a C18 column (acetonitrile/water gradient) .

- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of 4-methylbenzylthio group) .

Q. How does the substitution pattern on the benzyl and thiazole rings influence the compound's bioactivity?

- Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- 4-Methylbenzylthio group: Enhances lipophilicity, improving membrane permeability. Substitution with electron-withdrawing groups (e.g., Cl, F) increases antimicrobial potency .

- Isopentyl chain: Longer alkyl chains (e.g., sec-butyl vs. isopentyl) modulate cytotoxicity by altering steric interactions with target enzymes like DprE1 in tuberculosis .

- Thiazole C4 position: Acetamide substitution at C4 is critical for hydrogen bonding with kinase active sites .

Advanced Research Questions

Q. How can X-ray crystallography data be processed using SHELX software to resolve ambiguities in the compound's molecular conformation?

- Methodological Answer:

- Data collection: High-resolution (<1.0 Å) datasets from synchrotron sources reduce noise. SHELXC pre-processes data to identify outliers .

- Structure solution: SHELXD identifies heavy atoms (e.g., S in thiazole) via dual-space recycling. For twinned crystals, SHELXL-E refines using HKLF5 format .

- Hydrogen bonding analysis: SHELXPRO visualizes intramolecular interactions (e.g., acetamide NH∙∙∙S(thiazole)) to validate stability .

Q. What strategies are recommended for resolving contradictory bioactivity data observed in different cancer cell line assays?

- Methodological Answer:

- Assay standardization: Use identical cell lines (e.g., MCF-7 vs. HeLa) and normalize viability assays (MTT vs. ATP-based) to reduce variability .

- Metabolic profiling: LC-MS/MS identifies metabolites (e.g., glutathione adducts) that may deactivate the compound in specific cell lines .

- Target validation: siRNA knockdown of putative targets (e.g., EGFR) clarifies mechanism discrepancies .

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets like DprE1 or kinase enzymes?

- Methodological Answer:

- Molecular docking (AutoDock Vina): Dock the compound into DprE1 (PDB: 4P8K) using flexible side chains for the thiazole and benzylthio groups. Scoring functions (e.g., MM/GBSA) prioritize poses with H-bonds to Lys418 .

- Molecular dynamics (GROMACS): Simulate binding stability (100 ns trajectories) to assess RMSD fluctuations in the acetamide-thiazole hinge region .

- Free-energy perturbation (FEP): Quantify ΔΔG for substituent modifications (e.g., 4-methyl vs. 4-Cl benzyl) to guide SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.